6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure
Mechanism of Action
Target of Action
The compound “6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex molecule that contains a piperazine ring and a quinazoline ring. Piperazine derivatives are known to interact with a variety of receptors, including dopamine, serotonin, and adrenergic receptors . Quinazoline derivatives have been found to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
Quinazoline derivatives, on the other hand, often inhibit enzymes involved in key biological processes .
Biochemical Pathways
Given the known activities of similar compounds, it could potentially affect pathways involved in neurotransmission (for the piperazine part of the molecule) or cell growth and proliferation (for the quinazoline part of the molecule) .
Pharmacokinetics
Many piperazine and quinazoline derivatives are well absorbed and distributed in the body .
Result of Action
Based on the known activities of similar compounds, it could potentially have effects such as altering neurotransmission or inhibiting cell growth .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often affect the activity and stability of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring is usually done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Piperazine Moiety: This involves the reaction of the quinazoline intermediate with 4-(4-fluorophenyl)piperazine in the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially converting them to alcohols.
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of quinazoline derivatives with different functional groups.
Scientific Research Applications
6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Potential therapeutic agent for conditions such as cancer, neurological disorders, and infectious diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: Similar structure but with a chlorine atom instead of a fluorine atom.
6-Bromo-3-{4-[4-(4-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine. This can result in enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
6-bromo-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-4aH-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrFN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14,18H,1-2,9-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYQFSZMQYKLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCN3C(=O)C4C=C(C=CC4=NC3=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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